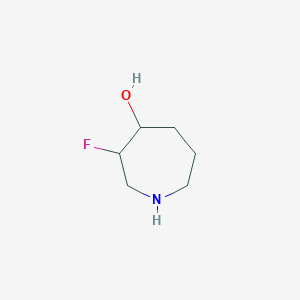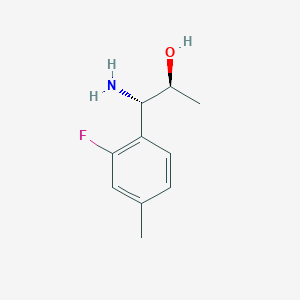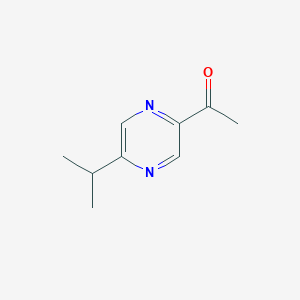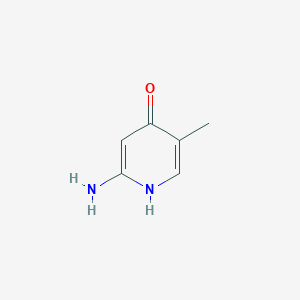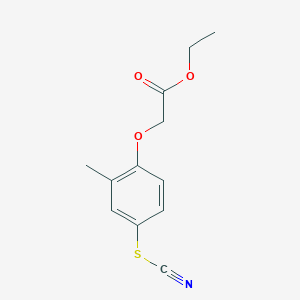
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate typically involves the reaction of 2-methyl-4-thiocyanatophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Known for its use in flavors and fragrances.
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Used in the food industry for its fruity aroma.
Uniqueness
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is unique due to the presence of the thiocyanate group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-3-15-12(14)7-16-11-5-4-10(17-8-13)6-9(11)2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
KMZNZPFOXCUZNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)SC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


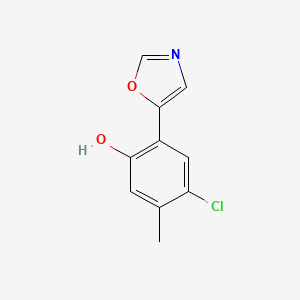
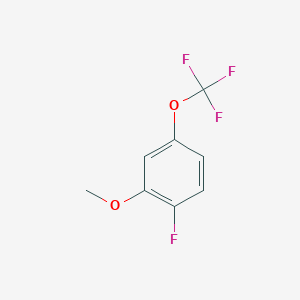

![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)

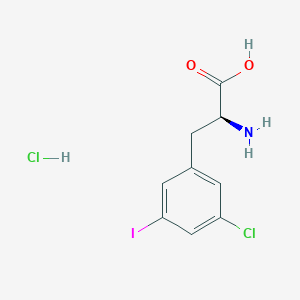
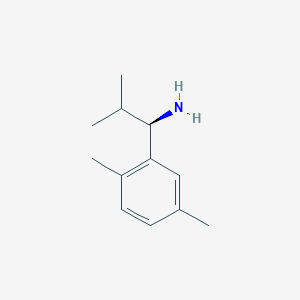
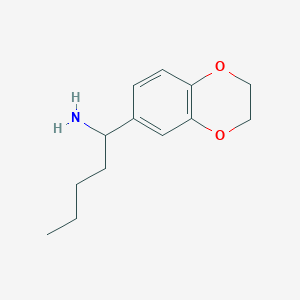
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
![6-Chlorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13041344.png)
